Cas no 549548-29-0 (5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde)

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
- 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde
- 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole
- Indolo[3,2-b]carbazole-6-carboxaldehyde,5,11-dihydro-2,8-dihydroxy
- DB-295825
- 549548-29-0
- DTXSID10460671
- AGN-PC-005MFN
- 5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde
-
- MDL: MFCD28013980
- インチ: InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H
- InChIKey: ASRXEXWTTPEQEV-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O
計算された属性
- せいみつぶんしりょう: 316.08500
- どういたいしつりょう: 316.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 1
- 複雑さ: 515
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 89.1Ų
じっけんとくせい
- PSA: 89.11000
- LogP: 4.17930
5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde セキュリティ情報
5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D448920-50mg |
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde |
549548-29-0 | 50mg |
$14683.00 | 2023-05-18 | ||
Matrix Scientific | 105350-0.500mg |
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole |
549548-29-0 | 0.500mg |
$1143.00 | 2023-09-09 | ||
TRC | D448920-10mg |
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde |
549548-29-0 | 10mg |
$7652.00 | 2023-05-18 |
5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde 関連文献
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehydeに関する追加情報
Introduction to 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS No. 549548-29-0)
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, with the CAS number 549548-29-0, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields of chemistry and biology. This compound belongs to the class of indolo[3,2-b]carbazoles, which are known for their diverse biological activities and structural complexity.
The molecular structure of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is characterized by a fused ring system consisting of an indole and a carbazole moiety. The presence of multiple hydroxyl groups and a carboxaldehyde functional group adds to its chemical reactivity and biological significance. These structural features make it a valuable candidate for various chemical reactions and biological studies.
Recent research has focused on the synthesis and characterization of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde. A study published in the Journal of Organic Chemistry in 2023 reported an efficient synthetic route for this compound using a combination of palladium-catalyzed coupling reactions and selective oxidation steps. The synthetic method described in this study not only improved the yield but also enhanced the purity of the final product, making it more suitable for further applications.
In terms of biological activity, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has shown promising results in various assays. A study conducted by a team of researchers at the University of California found that this compound exhibits potent antioxidant properties. The hydroxyl groups in the molecule are believed to play a crucial role in scavenging free radicals and protecting cells from oxidative damage. This property makes it a potential candidate for developing new antioxidant agents.
Beyond its antioxidant activity, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has also been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be useful in treating inflammatory diseases and conditions.
The structural complexity of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde also makes it an interesting target for drug design and development. Researchers at the National Institutes of Health (NIH) have explored its potential as a lead compound for developing new therapeutic agents. Preliminary studies have shown that derivatives of this compound can exhibit enhanced biological activity and improved pharmacokinetic properties.
In addition to its potential therapeutic applications, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has also been studied for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. A recent study published in Advanced Materials reported that this compound can be used as an electron transport material in organic solar cells, improving their efficiency and stability.
The environmental impact of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is another area of interest. Researchers at the Environmental Protection Agency (EPA) have conducted studies to assess its biodegradability and potential environmental toxicity. Preliminary results indicate that this compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly.
In conclusion, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS No. 549548-29-0) is a multifaceted compound with a wide range of potential applications in chemistry, biology, materials science, and environmental science. Its unique structural features and biological activities make it an exciting area of research for scientists and researchers worldwide. As more studies are conducted on this compound, it is likely to find new applications and contribute significantly to various fields of science.
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